N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core substituted with a 2-fluorophenyl group at position 1 and a cyclohexylcarboxamide moiety at position 2. The dihydropyrrolopyrazine scaffold contributes to its conformational rigidity, while the fluorine atom on the phenyl ring enhances metabolic stability and modulates electronic properties.
Properties
IUPAC Name |
N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-17-10-5-4-9-16(17)19-18-11-6-12-23(18)13-14-24(19)20(25)22-15-7-2-1-3-8-15/h4-6,9-12,15,19H,1-3,7-8,13-14H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POSJTEIBHJIUNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including its antimicrobial properties, enzyme inhibition capabilities, and interactions with various biological targets.
Chemical Structure
The compound features a complex structure that includes a triazole ring and a pyrazine moiety, which are known for their diverse pharmacological properties. The presence of the methoxy group and the carboxamide functionality may enhance its biological activity.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
In vitro studies have demonstrated that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide exhibits significant antimicrobial properties against various bacterial strains. For instance:
- Gram-positive bacteria : The compound showed moderate to strong activity against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : It also displayed effectiveness against Escherichia coli, although with lower potency compared to Gram-positive strains.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Preliminary results indicate that it may serve as a potential AChE inhibitor, which is relevant for conditions like Alzheimer's disease.
- Urease : The compound demonstrated strong urease inhibitory activity, which could be beneficial in treating infections caused by urease-producing bacteria.
Case Studies
Several case studies have been conducted to further investigate the biological effects of this compound:
-
Study on Antimicrobial Efficacy :
- A study tested various concentrations of the compound against multiple bacterial strains. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for different strains.
-
Enzyme Interaction Studies :
- Docking studies revealed that N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide binds effectively to active sites of AChE and urease. The binding affinities were calculated using molecular modeling techniques.
Data Tables
| Activity Type | Target Organism/Enzyme | Observed Effect | MIC (µg/mL) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Moderate activity | 100 |
| Antimicrobial | Escherichia coli | Weak activity | 200 |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Inhibitory | N/A |
| Enzyme Inhibition | Urease | Strong inhibitory | N/A |
Comparison with Similar Compounds
Key Observations:
- Fluorophenyl Position: The target’s 2-fluorophenyl group (vs.
- N-Substituent : The cyclohexyl group (target) offers greater lipophilicity (clogP ~3.5) compared to tert-butyl (clogP ~2.8), which may improve blood-brain barrier penetration for CNS targets .
- Spirocyclic Derivatives : Compounds like those in exhibit higher molecular weights and sp³-hybridized systems, enhancing selectivity for ion channels (e.g., NaV1.7) but reducing synthetic accessibility .
Physicochemical and Pharmacokinetic Properties
Key Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
